4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a bromo-phenyl group and a tert-butyl-phenyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-benzaldehyde with 4-tert-butyl-benzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo group can be reduced to a phenyl group.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The bromo and tert-butyl groups can enhance the compound’s binding affinity and selectivity. The thiol group can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol
- 4-(4-Methyl-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol
- 4-(4-Fluoro-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Uniqueness
4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for studying the effects of halogen substitution on biological activity and chemical reactivity.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3S/c1-18(2,3)13-6-4-12(5-7-13)16-20-21-17(23)22(16)15-10-8-14(19)9-11-15/h4-11H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIFAUVCTHDFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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